

Introduction to FT-IR Spectroscopy in Pyridine Derivative Analysis

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Compound of Interest

Compound Name: (3-Bromopyridin-4-YL)methanol

Cat. No.: B599396

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FT-IR spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. In the context of substituted pyridines, FT-IR spectroscopy allows for the clear identification of vibrations associated with the pyridine ring, as well as the substituent groups, providing valuable structural information.

Comparative FT-IR Spectral Data

The FT-IR spectrum of **(3-Bromopyridin-4-YL)methanol** is characterized by the presence of a hydroxyl (-OH) group, a brominated pyridine ring, and a methylene (-CH₂-) bridge. By comparing its spectrum with those of simpler, related molecules, a detailed assignment of the observed absorption bands can be achieved.

Functional Group	Vibrational Mode	(3-Bromopyridine-4-yl)methanol (Predicted, cm^{-1})	3-Bromopyridine (Observed, cm^{-1})	4-Pyridinemethanol (Observed, cm^{-1})	3-Pyridinemethanol (Observed, cm^{-1})
O-H	Stretching (H-bonded)	~3200-3400 (broad, strong)	-	~3180 (broad, strong)	~3285 (broad, strong)
Aromatic C-H	Stretching	~3050-3150 (medium)	~3060 (medium)	~3030 (medium)	~3030 (medium)
Aliphatic C-H	Stretching	~2850-2960 (medium)	-	~2850 (medium)	~2850 (medium)
C=N (Pyridine ring)	Stretching	~1580 (strong)	~1570 (strong)	~1599 (strong)	~1578 (strong)
C=C (Pyridine ring)	Stretching	~1550, ~1450 (medium-strong)	~1550, ~1418 (medium-strong)	~1600, ~1416 (medium-strong)	~1580, ~1425 (medium-strong)
C-O	Stretching	~1050 (strong)	-	~1042 (strong)	~1030 (strong)
C-Br	Stretching	~600-700 (medium)	~670 (medium)	-	-
Pyridine Ring	Out-of-plane bending	~800-850 (strong)	~775 (strong)	~810 (strong)	~700-800 (strong)

Note: The spectral data for the reference compounds are compiled from various sources, including the NIST Chemistry WebBook and other spectroscopic databases. The data for **(3-Bromopyridin-4-yl)methanol** is predicted based on the characteristic frequencies of its constituent functional groups.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

A standard procedure for acquiring the FT-IR spectrum of a solid sample, such as **(3-Bromopyridin-4-yl)methanol**, is the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Infrared-grade Potassium Bromide (KBr), desiccated
- Spatula and weighing paper
- Sample to be analyzed

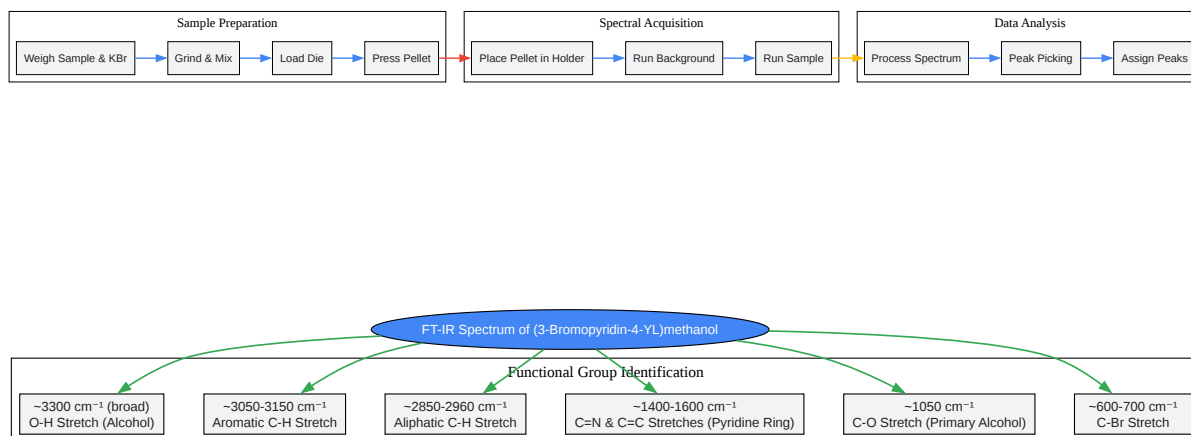
Procedure:

- Sample Preparation:
 - Weigh approximately 1-2 mg of the solid sample.
 - Weigh approximately 100-200 mg of dry KBr powder.
 - Grind the KBr in the agate mortar to a fine powder.
 - Add the sample to the mortar and mix thoroughly with the KBr by grinding until a homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture to the pellet-forming die.
 - Ensure the surface of the mixture is level.

- Place the die in the hydraulic press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die.
 - Place the pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the spectrum of the sample.
 - The typical scanning range is 4000-400 cm^{-1} .
- Data Analysis:
 - The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm^{-1}).

Visualizing the Experimental Workflow and Spectral Analysis

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical approach to interpreting the spectrum of **(3-Bromopyridin-4-yl)methanol**.



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